molecular formula C2H4N2O3 B1214289 Allophanic acid CAS No. 625-78-5

Allophanic acid

Cat. No.: B1214289
CAS No.: 625-78-5
M. Wt: 104.07 g/mol
InChI Key: AVWRKZWQTYIKIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Allophanic acid can be synthesized by treating urea with sodium bicarbonate. The reaction proceeds as follows:

H2NC(O)NH2+NaHCO3H2NC(O)NHCO2H+NaOH\text{H}_2\text{NC(O)NH}_2 + \text{NaHCO}_3 \rightarrow \text{H}_2\text{NC(O)NHCO}_2\text{H} + \text{NaOH} H2​NC(O)NH2​+NaHCO3​→H2​NC(O)NHCO2​H+NaOH

This reaction involves the carboxylation of urea, resulting in the formation of this compound and sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis involving urea and sodium bicarbonate can be scaled up for industrial purposes. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Allophanic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into simpler compounds.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

    Substitution Reagents: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction may produce simpler amides or amines.

Scientific Research Applications

Allophanic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of allophanic acid involves its interaction with various molecular targets. It can act as a substrate for enzymes such as allophanate hydrolase, which catalyzes the hydrolysis of allophanate esters. The pathways involved in these reactions are crucial for understanding its biological and chemical effects .

Comparison with Similar Compounds

    Biuret: Biuret is an amide of allophanic acid and shares a similar structure.

    Urea: Urea is the parent compound from which this compound is derived.

    Carbamates: this compound is related to carbamates, which are widely used in agriculture and industry.

Uniqueness: this compound is unique due to its dual functional groups (carbamoyl and carboxyl) which allow it to participate in a variety of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

carbamoylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWRKZWQTYIKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211550
Record name Allophanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-78-5
Record name Allophanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allophanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allophanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOPHANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5I7B2C2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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